3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H17ClN2O3. It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride typically involves multicomponent reactions of 1,2-amino alcohols. One common method includes the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another approach involves transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the principles of multicomponent reactions and catalytic processes used in laboratory synthesis can be scaled up for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidine ring, leading to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and various transition metal catalysts such as palladium and copper . Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, which are important intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein synthesis in bacteria by binding to the bacterial ribosome, thereby preventing the formation of essential proteins . This unique mechanism makes it a valuable candidate for the development of new antibiotics.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share a similar oxazolidine ring structure and are known for their antibiotic properties.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in various chemical and biological applications.
Oxazolidinones: These are another class of compounds with similar structures and applications in medicine and industry.
Uniqueness
3-(2-Amino-3-methylpentyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research .
Properties
IUPAC Name |
3-(2-amino-3-methylpentyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-3-6(2)7(10)4-11-8(12)5-14-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUSAJMUXNZVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1C(=O)COC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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